molecular formula C19H18Cl3N3S2 B2714391 4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344269-00-7

4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide

Cat. No.: B2714391
CAS No.: 344269-00-7
M. Wt: 458.84
InChI Key: IAEYBIDWDCNOLH-UHFFFAOYSA-N
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Description

4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a useful research compound. Its molecular formula is C19H18Cl3N3S2 and its molecular weight is 458.84. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-Chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide (CAS No. 344273-55-8) is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article discusses the biological activity of this specific compound, supported by data tables and case studies.

The molecular formula of this compound is C19H18Cl3N3S2C_{19}H_{18}Cl_3N_3S_2, with a molecular weight of approximately 458.86 g/mol. The compound features multiple chlorine substituents and sulfur atoms that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC19H18Cl3N3S2
Molecular Weight458.86 g/mol
Boiling Point607.3 ± 65.0 °C (predicted)
Density1.39 g/cm³

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazole derivatives, including those similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against human colon cancer cell lines (HCT116) with an IC50 value of 4.363 μM, indicating promising anticancer activity compared to established drugs like doxorubicin .

Case Study: Anticancer Activity Assessment
A study evaluated various triazole derivatives for their anticancer effects using in vitro assays. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines.

CompoundCell LineIC50 (μM)
4-Chlorobenzyl TriazoleHCT1164.363
DoxorubicinHCT1160.5

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. Research indicates that compounds within this class can exhibit activity against various pathogens, including bacteria and fungi. For example, related triazoles have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar properties .

Case Study: Antimicrobial Efficacy
In a comparative study of triazole derivatives:

CompoundMicroorganismMethodZone of Inhibition (mm)
Triazole AStaphylococcus aureusDisk Diffusion15
Triazole BCandida albicansDisk Diffusion12

The biological activity of triazoles is often attributed to their ability to interfere with cellular processes in target organisms. In cancer cells, these compounds may induce apoptosis or inhibit proliferation through various pathways, including the modulation of enzyme activity involved in DNA synthesis and repair .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-10-13-3-6-15(20)7-4-13)23-24-19(25)27-11-14-5-8-16(21)9-17(14)22/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEYBIDWDCNOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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